molecular formula C9H8BrFO3 B12091973 3-Bromo-2-ethoxy-5-fluorobenzoic acid

3-Bromo-2-ethoxy-5-fluorobenzoic acid

Cat. No.: B12091973
M. Wt: 263.06 g/mol
InChI Key: NBMOXXAGNFVOPM-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-5-fluorobenzoic acid is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, ethoxy, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethoxy-5-fluorobenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure controlled bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-ethoxy-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or ethanol.

Major Products:

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of quinones.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Bromo-2-ethoxy-5-fluorobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential in drug discovery and development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the synthesis of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-5-fluorobenzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The presence of bromine, ethoxy, and fluorine groups can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary, but typically include interactions with active sites or allosteric sites on proteins.

Comparison with Similar Compounds

  • 3-Bromo-5-fluorobenzoic acid
  • 2-Bromo-5-fluorobenzoic acid
  • 3-Bromo-2-ethoxybenzoic acid

Comparison: 3-Bromo-2-ethoxy-5-fluorobenzoic acid is unique due to the combination of bromine, ethoxy, and fluorine substituents, which confer distinct chemical reactivity and physical properties. Compared to 3-Bromo-5-fluorobenzoic acid, the presence of the ethoxy group in this compound can influence its solubility and reactivity in organic synthesis. The fluorine atom enhances its electron-withdrawing capability, affecting its behavior in substitution and coupling reactions.

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

3-bromo-2-ethoxy-5-fluorobenzoic acid

InChI

InChI=1S/C9H8BrFO3/c1-2-14-8-6(9(12)13)3-5(11)4-7(8)10/h3-4H,2H2,1H3,(H,12,13)

InChI Key

NBMOXXAGNFVOPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)F)C(=O)O

Origin of Product

United States

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